molecular formula C8H11ClIN B6244570 4-ethyl-3-iodoaniline hydrochloride CAS No. 2408962-38-7

4-ethyl-3-iodoaniline hydrochloride

Cat. No.: B6244570
CAS No.: 2408962-38-7
M. Wt: 283.5
InChI Key:
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Description

4-ethyl-3-iodoaniline hydrochloride is an organic compound with the molecular formula C8H10IN·HCl. It is a derivative of aniline, where the aniline ring is substituted with an ethyl group at the 4-position and an iodine atom at the 3-position. This compound is typically found in a hydrochloride salt form, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-iodoaniline hydrochloride generally involves the iodination of 4-ethylaniline. A common method includes the use of iodine and an oxidizing agent such as sodium nitrite in an acidic medium to introduce the iodine atom at the 3-position of the aniline ring. The reaction is typically carried out under controlled temperature conditions to ensure selectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to maintain consistent reaction conditions and high throughput. The hydrochloride salt is then formed by treating the iodinated product with hydrochloric acid, followed by crystallization and purification steps to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-iodoaniline hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often facilitated by palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Oxidation and Reduction: The aniline group can be oxidized to form nitroso or nitro derivatives, while reduction can convert it to the corresponding amine.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo further substitution reactions, such as nitration or sulfonation, depending on the reaction conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions to replace the iodine atom with various substituents.

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products

    Substituted Anilines: Products of substitution reactions where the iodine atom is replaced by other functional groups.

    Oxidized or Reduced Derivatives: Products of oxidation or reduction reactions involving the aniline group.

Scientific Research Applications

4-ethyl-3-iodoaniline hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a building block for compounds with therapeutic potential.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-iodoaniline hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The iodine atom and the aniline group can participate in hydrogen bonding and other interactions that influence the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-ethyl-3-bromoaniline hydrochloride: Similar structure but with a bromine atom instead of iodine.

    4-ethyl-3-chloroaniline hydrochloride: Contains a chlorine atom in place of iodine.

    4-ethyl-3-fluoroaniline hydrochloride: Features a fluorine atom instead of iodine.

Uniqueness

4-ethyl-3-iodoaniline hydrochloride is unique due to the presence of the iodine atom, which can influence its reactivity and interactions in chemical and biological systems. The larger atomic size and higher polarizability of iodine compared to other halogens can lead to distinct properties and applications.

Properties

CAS No.

2408962-38-7

Molecular Formula

C8H11ClIN

Molecular Weight

283.5

Purity

95

Origin of Product

United States

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